3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid
Overview
Description
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group, a chloro substituent, a hydroxyl group, and a trifluoromethyl group attached to a phenyl ring. These functional groups confer distinct chemical properties, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-2-hydroxy-4-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere. The reaction conditions are generally mild, and the product is obtained in good yield after purification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar borylation reactions but optimized for larger batch processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, the choice of solvents, catalysts, and purification techniques is tailored to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Ketones or aldehydes.
Substitution: Amino or thio derivatives.
Scientific Research Applications
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Medicine: It serves as a building block in the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid in chemical reactions involves the formation of reactive intermediates that facilitate the desired transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The presence of the chloro, hydroxyl, and trifluoromethyl groups can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
- 3-Chloro-4-(trifluoromethyl)phenylboronic acid
- 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid
- 3-Chloro-2-hydroxyphenylboronic acid
Comparison: 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid is unique due to the combination of its functional groups The presence of both a hydroxyl and a trifluoromethyl group on the phenyl ring enhances its reactivity and allows for selective transformations
Properties
IUPAC Name |
[3-chloro-2-hydroxy-4-(trifluoromethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-5-3(7(10,11)12)1-2-4(6(5)13)8(14)15/h1-2,13-15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLQNBPYEREKFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(F)(F)F)Cl)O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501173807 | |
Record name | Boronic acid, B-[3-chloro-2-hydroxy-4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501173807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-08-9 | |
Record name | Boronic acid, B-[3-chloro-2-hydroxy-4-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-chloro-2-hydroxy-4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501173807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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